molecular formula C37H40N2Na4O13S B157195 Methylthymol Blue sodium salt CAS No. 1945-77-3

Methylthymol Blue sodium salt

Cat. No. B157195
CAS RN: 1945-77-3
M. Wt: 844.7 g/mol
InChI Key: DIZZDZCUMBBRSG-UHFFFAOYSA-J
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Description

Methylthymol Blue sodium salt is a thymol-containing organic dye . It is used as an indicator for complexometry . It is also used in the determination of sulfate in rainwater . Furthermore, it combines with silica gel and aids in the separation and preconcentration of trace amounts of heavy metals from some salts .


Molecular Structure Analysis

The molecular formula of Methylthymol Blue sodium salt is C37H40N2O13Na4S . Its molecular weight is 844.74 . Unfortunately, the specific details about its molecular structure are not provided in the available resources.


Chemical Reactions Analysis

Methylthymol Blue sodium salt is known to interact with metal ions . For instance, it forms complexes with Zn II, Cu II, and Fe II metal ions . The formation of these complexes has been characterized using UV–Visible absorption spectroscopy combined with soft/hard chemometrics methods and quantum chemical calculations .


Physical And Chemical Properties Analysis

Methylthymol Blue sodium salt has a molecular weight of 844.74 . It is used as a metal indicator and has a visual transition interval . Unfortunately, the specific physical and chemical properties of the compound are not detailed in the available resources.

Scientific Research Applications

Metal Ion Complexation Studies

MTB has been investigated for its interaction with metal ions (Zn²⁺, Cu²⁺, and Fe²⁺). Researchers have determined the acidity constants of MTB and the association constants of its complexes with these metal ions. Theoretical and experimental approaches were employed to understand the binding behavior . Here’s a summary:

Safety and Hazards

When handling Methylthymol Blue sodium salt, it is recommended to ensure adequate ventilation and wear personal protective equipment . Contact with skin, eyes, and clothing should be avoided . In case of inhalation, it is advised to move to fresh air and seek medical attention if respiratory problems develop .

properties

IUPAC Name

tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44N2O13S.4Na/c1-19(2)23-11-28(21(5)25(35(23)48)13-38(15-31(40)41)16-32(42)43)37(27-9-7-8-10-30(27)53(50,51)52-37)29-12-24(20(3)4)36(49)26(22(29)6)14-39(17-33(44)45)18-34(46)47;;;;/h7-12,19-20,48-49H,13-18H2,1-6H3,(H,40,41)(H,42,43)(H,44,45)(H,46,47);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZZDZCUMBBRSG-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1CN(CC(=O)[O-])CC(=O)[O-])O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)[O-])CC(=O)[O-])C.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H40N2Na4O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4310-80-9 (penta-hydrochloride salt)
Record name Methylthymol blue
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001945773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80889451
Record name Methylthymol blue
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

844.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylthymol blue

CAS RN

1945-77-3
Record name Methylthymol blue
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001945773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[[6-hydroxy-2-methyl-5-(1-methylethyl)-3,1-phenylene]methylene]]bis[N-(carboxymethyl)-, sodium salt (1:4)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methylthymol blue
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrasodium N,N'-[3H-2,1-benzoxathiol-3-ylidenebis[[6-hydroxy-5-isopropyl-2-methylphen-3,1-ylene]methylene]]bis[N-(carboxylatomethyl)aminoacetate] S,S-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.131
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLTHYMOL BLUE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T592ZMB9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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